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A detailed comparative analysis of the spectroscopic signatures of ortho- and para-

hydroxyacetophenone, the common products of the Fries rearrangement of phenyl acetate, is

crucial for researchers in organic synthesis and drug development. This guide provides a

comprehensive comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data,

supported by detailed experimental protocols.

The Fries rearrangement is a versatile and widely studied organic reaction that transforms a

phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2][3] The reaction

typically yields a mixture of ortho and para isomers, and distinguishing between these products

is a critical step in reaction monitoring and product characterization. This guide offers a side-by-

side spectroscopic comparison of o-hydroxyacetophenone and p-hydroxyacetophenone to

facilitate their unambiguous identification.

Spectroscopic Data Comparison
The distinct substitution patterns of the ortho and para isomers give rise to unique

spectroscopic fingerprints. The following tables summarize the key differences in their ¹H NMR,

¹³C NMR, IR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
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Proton
o-Hydroxyacetophenone

Chemical Shift (ppm)

p-Hydroxyacetophenone

Chemical Shift (ppm)

-OH ~12.0 (s, 1H) ~6.0-8.0 (br s, 1H)

Aromatic CH 6.8-7.7 (m, 4H) 6.9 (d, 2H), 7.9 (d, 2H)

-COCH₃ 2.6 (s, 3H) 2.5-2.6 (s, 3H)

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Carbon
o-Hydroxyacetophenone

Chemical Shift (ppm)

p-Hydroxyacetophenone

Chemical Shift (ppm)

C=O ~204 ~198

C-OH ~162 ~161

Aromatic C ~118-136 ~115-131

C-COCH₃ ~118 ~130

-COCH₃ ~26 ~26

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode o-Hydroxyacetophenone p-Hydroxyacetophenone

O-H stretch
3000-3400 (broad,

intramolecular H-bond)

3100-3600 (broad,

intermolecular H-bond)

C=O stretch ~1650 ~1684[4]

Aromatic C=C stretch ~1600, ~1450 ~1600, ~1455[4]

C-O stretch ~1240 ~1280

para-substitution - ~848[4]

Table 4: Mass Spectrometry Data (Electron Ionization)
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Parameter o-Hydroxyacetophenone p-Hydroxyacetophenone

Molecular Ion (M⁺) m/z 136 m/z 136[5][6]

Key Fragment Ions m/z 121 ([M-CH₃]⁺), 93, 65 m/z 121 ([M-CH₃]⁺), 93, 65[5]

Experimental Protocols
Synthesis of o- and p-Hydroxyacetophenone via Fries
Rearrangement[7][8]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium

chloride guard tube, add phenyl acetate (1 equivalent).

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride

(AlCl₃) (1.2 equivalents) in portions with constant stirring.

Reaction: After the addition is complete, heat the reaction mixture in an oil bath at a low

temperature (around 60°C) to favor the formation of the para isomer or at a high temperature

(above 160°C) to favor the ortho isomer.[2]

Workup: After the reaction is complete (monitored by TLC), cool the mixture to room

temperature and carefully pour it onto a mixture of crushed ice and concentrated

hydrochloric acid.

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl

acetate).

Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and

finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it

under reduced pressure. The resulting crude product can be purified by column

chromatography or steam distillation to separate the ortho and para isomers.[2]

Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy[7][8][9]
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Sample Preparation: Dissolve 5-20 mg of the purified isomer in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer. For ¹H

NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural

abundance of the ¹³C isotope.

Processing: Process the acquired free induction decay (FID) by applying a Fourier transform.

Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the

residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and

CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy[10][11][12][13]

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of

the sample with dry potassium bromide and pressing the mixture into a thin, transparent

disk. Alternatively, a Nujol mull can be prepared. For liquid samples, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr).

Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the

desired range (typically 4000-400 cm⁻¹).

Analysis: Identify the characteristic absorption bands and compare their positions and

shapes to distinguish between the isomers.

Mass Spectrometry (MS)[14][15][16][17][18]

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct injection or after separation by gas chromatography (GC-MS).

Ionization: Use a suitable ionization technique, most commonly electron ionization (EI), to

generate charged molecular ions and fragment ions.

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion.
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Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and

the characteristic fragmentation pattern.

Visualization of the Fries Rearrangement
Mechanism
The following diagram illustrates the widely accepted mechanism for the Lewis acid-catalyzed

Fries rearrangement.

Step 1: Coordination of Lewis Acid Step 2: Formation of Acylium Ion Step 3: Electrophilic Aromatic Substitution Step 4: Rearomatization and Hydrolysis
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Caption: Fries Rearrangement Mechanism.

This guide provides a foundational framework for the spectroscopic differentiation of Fries

rearrangement isomers. Researchers are encouraged to use this information in conjunction

with their own experimental data for accurate and reliable compound identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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